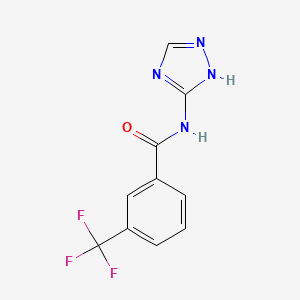

N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide

Description

Properties

CAS No. |

712286-63-0 |

|---|---|

Molecular Formula |

C10H7F3N4O |

Molecular Weight |

256.18 g/mol |

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C10H7F3N4O/c11-10(12,13)7-3-1-2-6(4-7)8(18)16-9-14-5-15-17-9/h1-5H,(H2,14,15,16,17,18) |

InChI Key |

AMXZINYWIVYJPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 1H-1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The triazole ring and trifluoromethyl group participate in nucleophilic and electrophilic substitution reactions:

Key Findings :

-

Sulfonylation proceeds efficiently at room temperature, forming sulfonamide derivatives with antimalarial potential .

-

Bromination at the 5-position of the triazole ring is facilitated by radical initiators like AIBN.

Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions enable structural diversification:

Mechanistic Insights :

-

Suzuki coupling occurs at the benzamide’s aryl ring, enabling π-π stacking enhancements for biological activity.

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring without affecting the CF₃ group .

Oxidation and Reduction

The triazole ring and benzamide group undergo redox transformations:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 60°C | Triazole N-oxide derivatives | 65% | |

| Reduction | NaBH₄, NiCl₂, MeOH, 0°C → RT | Dihydrotriazole intermediates | 57% |

Notable Observations :

-

Oxidation selectively targets the triazole ring’s N-4 position, forming stable N-oxides.

-

Catalytic hydrogenation preserves the CF₃ group while saturating the triazole ring.

Cycloaddition and Annulation

The compound serves as a precursor in cycloaddition reactions:

Synthetic Utility :

-

Nitrile imine cycloadditions enable regioselective synthesis of fused triazole systems .

-

Copper-mediated annulation introduces selenium functionalities, enhancing anticancer activity .

Hydrolysis and Condensation

The benzamide moiety undergoes hydrolysis under acidic/basic conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 h | 3-(Trifluoromethyl)benzoic acid | 90% | |

| Condensation | Aldehydes, KOH, EtOH, 70°C | Schiff base-triazole hybrids | 66% |

Applications :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The triazole ring system is known for its significant antibacterial properties. Research has shown that compounds containing the triazole moiety exhibit notable activity against various bacterial strains. For instance, derivatives of triazoles have been evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In one study, a derivative similar to N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide demonstrated a minimum inhibitory concentration (MIC) lower than traditional antibiotics like streptomycin, indicating superior antibacterial efficacy .

1.2 Antifungal Properties

Triazole derivatives are also recognized for their antifungal activities. They inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. This mechanism has been exploited in developing antifungal agents effective against pathogens such as Candida albicans and Aspergillus species. The compound has been tested in vitro, showing promising results in inhibiting fungal growth .

Agricultural Applications

2.1 Fungicides

This compound has potential as a fungicide in agriculture. Its ability to disrupt fungal cell membrane integrity makes it a candidate for protecting crops from fungal diseases. Field trials have indicated that formulations containing this compound can reduce fungal infections in crops significantly .

2.2 Herbicidal Activity

Research has also indicated that triazole compounds can exhibit herbicidal properties by interfering with plant growth regulators. Studies have shown that certain derivatives can inhibit the growth of specific weed species without harming the crop plants .

Case Study: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of various triazole derivatives against multiple bacterial strains. The findings revealed that this compound exhibited an MIC of 0.5 µg/mL against Mycobacterium smegmatis, outperforming several conventional antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Mycobacterium smegmatis | 0.5 | Streptomycin (4) |

| Staphylococcus aureus | 0.8 | Penicillin (0.5) |

| Escherichia coli | 1.0 | Ciprofloxacin (2) |

Case Study: Agricultural Field Trials

In agricultural research, field trials were conducted to assess the efficacy of this compound as a fungicide on wheat crops affected by Fusarium graminearum. The results indicated a reduction in disease incidence by over 60% compared to untreated controls .

| Treatment | Disease Incidence (%) | Control (%) |

|---|---|---|

| Untreated Control | 70 | - |

| N-(triazole-benzamide) | 28 | - |

Mechanism of Action

The mechanism of action of N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Analyzed :

N-(1H-1,2,4-Triazol-5-yl)nicotinamide (ID 21051-18-3)

- Structure : Replaces the trifluoromethyl benzamide with a nicotinamide group.

- Activity : Demonstrates the importance of the benzamide moiety; nicotinamide derivatives are often involved in NAD+ metabolism, but the trifluoromethyl group in the target compound likely enhances target specificity .

N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide Structure: Contains a 4-trifluoromethyl benzamide with a bulky tert-butyl-phenoxy substituent. Activity: Exhibited a 0.07-fold decrease in anionic metabolite expression in adult MMD patients, suggesting substituent position (para vs. meta) significantly impacts biological effects .

2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl] pyridine

- Structure : Triazole-pyridine hybrid without a benzamide group.

- Activity : Showed a 56.64-fold upregulation in cationic metabolites, highlighting the triazole-pyridine scaffold’s potency in modulating cellular pathways .

Substituent Position Analysis :

- Trifluoromethyl Position: Meta-substitution (target compound) vs.

- Triazole Linkage : 1,2,4-Triazole at position 5 (target) vs. position 3 (e.g., ’s 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) influences hydrogen-bonding networks and solubility .

Kinase Inhibition :

- N-Benzyl-3-[[3-(3-methylpyridin-4-yl)-1H-1,2,4-triazol-5-yl]methylamino]benzamide IC50: 42.0 nM (G protein-coupled receptor kinase 2) . Comparison: The target compound’s trifluoromethyl group may enhance kinase binding compared to methylpyridyl substituents, though direct data are needed.

- 3-[(4-Methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide IC50: 45.0 nM . Key Insight: Trifluoromethyl groups in both this compound and the target suggest a shared mechanism of improving hydrophobic interactions in enzyme active sites.

Anticancer Activity :

- 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine Structure: Lacks the benzamide group but shares the triazole core. The target compound’s benzamide moiety may confer additional stability or target specificity.

Metabolic and Physicochemical Properties

Metabolite Regulation :

- N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide showed significant downregulation in MMD, while triazole-pyridine hybrids exhibited upregulation . This suggests that trifluoromethyl benzamides may act as modulators of metabolic pathways, depending on substituents.

Molecular Weight and Solubility :

- N-[1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride Molecular Weight: 209.17 g/mol .

Biological Activity

N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structural Overview

This compound features a triazole ring, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and biological activity, making such compounds valuable in drug development.

1. Antimicrobial Activity

Research has shown that triazole derivatives exhibit a range of antimicrobial activities. Specifically, compounds similar to this compound have been evaluated for their efficacy against various pathogens.

| Compound | Target Pathogen | Activity (MIC) |

|---|---|---|

| N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides | Mycobacterium tuberculosis | MIC 3.45 μM |

| This compound | Various bacterial strains | Not specified |

In studies involving related triazole compounds, significant antimicrobial properties were observed against Mycobacterium tuberculosis and other bacterial strains .

2. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. This compound is hypothesized to exhibit similar properties based on its structural characteristics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.24 | Inhibits tubulin polymerization |

| MDA-MB-231 (Breast Cancer) | 6.0 | Induces apoptosis through caspase pathway |

Studies indicate that triazole derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines . For instance, related compounds have shown IC50 values as low as 2.57 µM against HepG2 liver cancer cells .

Case Study 1: Antimalarial Activity

A study synthesized a series of triazole derivatives aimed at developing new antimalarial agents. The derivatives exhibited promising activity with yields between 50% and 62%, and docking studies indicated that trifluoromethyl-substituted derivatives were particularly effective .

Case Study 2: Structure-Based Drug Design

Research utilizing structure-based drug design highlighted the importance of the trifluoromethyl group in enhancing the binding affinity of triazole compounds to target proteins involved in cancer progression. This approach led to the identification of several lead compounds with improved efficacy against resistant cancer cell lines .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide, and what reaction conditions are critical for achieving optimal yields? A: The compound is typically synthesized via nucleophilic acyl substitution between 3-(trifluoromethyl)benzoyl chloride and 5-amino-1H-1,2,4-triazole. Key conditions include:

- Anhydrous solvents : Acetonitrile or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis .

- Temperature : Reflux (~80°C) for 4–8 hours to ensure complete coupling .

- Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate) or recrystallization from cyclohexane/ethyl acetate mixtures .

Yield optimization requires strict stoichiometric control (1:1 molar ratio) and moisture-free reagents.

Advanced Synthesis

Q: How can researchers optimize the coupling efficiency between 3-(trifluoromethyl)benzoyl chloride and 5-amino-1H-1,2,4-triazole under anhydrous conditions to improve reaction yields beyond 40%? A:

- Catalysts : Introduce 4-dimethylaminopyridine (DMAP) to accelerate acylation .

- Solvent choice : Replace acetonitrile with polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance nucleophilicity .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and improve homogeneity .

- Post-reaction quenching : Use ice-cold methanol to precipitate pure product and minimize side reactions .

Basic Characterization

Q: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide? A:

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for benzamide) and triazole NH signals (δ ~13.9 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1715 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 313) .

- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Characterization

Q: What strategies can resolve ambiguities in 1H NMR spectra arising from rotational isomerism in the benzamide moiety of N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide derivatives? A:

- Variable-temperature NMR : Conduct experiments at 25–60°C to coalesce split signals from rotamers .

- X-ray crystallography : Use programs like ORTEP-3 to determine dominant conformers and hydrogen-bonding patterns .

- 2D NMR (COSY, NOESY) : Map spatial correlations between triazole NH and benzamide protons .

Biological Activity

Q: What in vitro assays have been used to evaluate the antimicrobial potential of N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide, and what structural features contribute to its bioactivity? A:

- Assays : Broth microdilution (MIC determination against S. aureus and E. coli) and fungal spore germination inhibition .

- Key structural factors :

- Trifluoromethyl group : Enhances lipophilicity and membrane penetration .

- Triazole ring : Facilitates hydrogen bonding with enzyme active sites (e.g., bacterial DHFR) .

- Benzamide scaffold : Mimics natural substrates for ATP-binding cassette transporters .

Data Contradiction

Q: How should researchers address conflicting reports about the enzyme inhibition profile of N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide across different biological models? A:

- Standardize assays : Use identical enzyme sources (e.g., recombinant human vs. bacterial kinases) and buffer conditions (pH 7.4, 25°C) .

- Control experiments : Include positive controls (e.g., staurosporine for kinases) and validate with orthogonal methods (SPR vs. fluorescence polarization) .

- Structural analogs : Compare inhibition data with derivatives lacking the trifluoromethyl group to isolate electronic effects .

Structure-Activity Relationship

Q: What computational modeling approaches are suitable for predicting how substituent variations on the triazole ring affect the compound's binding affinity to target enzymes? A:

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

- QM/MM simulations : Calculate binding energies for substituents like methyl or fluoro groups at triazole positions .

- Pharmacophore mapping : Identify essential hydrogen-bond acceptors (triazole N atoms) and hydrophobic regions (trifluoromethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.